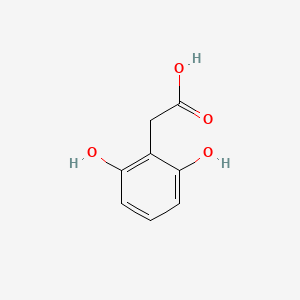

(2,6-Dihydroxyphenyl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,6-dihydroxyphenyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3,9-10H,4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CROCAQYJJNCZQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)CC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601303613 | |

| Record name | 2,6-Dihydroxybenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601303613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64700-73-8 | |

| Record name | 2,6-Dihydroxybenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64700-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dihydroxybenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601303613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 2,6 Dihydroxyphenyl Acetic Acid

Established Organic Synthesis Routes for (2,6-Dihydroxyphenyl)acetic Acid

The synthesis of this compound is not straightforward due to the directing effects of the two hydroxyl groups on the resorcinol (B1680541) core. Traditional methods must overcome challenges in achieving the desired regioselectivity.

Regioselective Hydroxylation and Carboxylation Strategies

Directly introducing an acetic acid moiety onto a resorcinol (benzene-1,3-diol) ring with specific regioselectivity at the 2-position is a significant challenge. Standard electrophilic substitution reactions on resorcinol are directed by the hydroxyl groups to the 4- and 6-positions, which are more sterically accessible and electronically activated.

The Kolbe-Schmitt reaction, a classic method for carboxylating phenols, when applied to resorcinol, primarily yields β-resorcylic acid (2,4-dihydroxybenzoic acid) and γ-resorcylic acid (2,6-dihydroxybenzoic acid) rsc.org. It is important to note that this reaction produces benzoic acids (a –COOH group directly on the ring) rather than phenylacetic acids (a –CH₂COOH group). Achieving the phenylacetic acid structure via direct carboxymethylation is not a standard or efficient method for this specific isomer.

Precursor-Based Synthesis Approaches

A more viable strategy involves a multi-step synthesis starting from a precursor that already has a functional group at the desired 2-position of the resorcinol ring. A logical and accessible precursor is 2,6-dihydroxyacetophenone.

Synthesis of the Precursor: 2,6-Dihydroxyacetophenone This key intermediate can be synthesized through several methods, most notably the Hoesch reaction, which involves the condensation of a nitrile with a polyhydric phenol (B47542) wikipedia.orgorganicreactions.org.

| Method | Reactants | Catalyst/Conditions | Typical Yield |

| Hoesch Reaction | Resorcinol, Acetonitrile | ZnCl₂, HCl gas | Moderate |

| Coumarin Hydrolysis | 4-Methyl-7-hydroxycoumarin derivative | NaOH, H₂O, reflux | 87–92% orgsyn.org |

| Alternative Route | 2,6-Dimethoxybenzonitrile | CH₃MgI, then AlCl₃ | Not specified orgsyn.org |

Once 2,6-dihydroxyacetophenone is obtained, it can be converted into this compound through established chemical transformations that add a carbon atom. Two plausible routes are the Willgerodt-Kindler reaction and the Arndt-Eistert homologation.

Willgerodt-Kindler Reaction: This reaction converts aryl alkyl ketones into the corresponding ω-arylalkanoic acids or their derivatives wikipedia.orgsynarchive.com. The process involves reacting 2,6-dihydroxyacetophenone with elemental sulfur and a secondary amine, such as morpholine, to form a thioamide intermediate. Subsequent hydrolysis of the thioamide yields the final this compound organic-chemistry.orgmsu.edu.

Arndt-Eistert Homologation: This method provides a pathway for extending a carboxylic acid carbon chain by one methylene (B1212753) group organic-chemistry.orgwikipedia.org. The process would begin with 2,6-dihydroxybenzoic acid (a product of resorcinol carboxylation). The acid is first converted to its acid chloride, which then reacts with diazomethane (B1218177) to produce an α-diazoketone. The key step is a silver-catalyzed Wolff rearrangement of the diazoketone into a ketene, which is then trapped by water to form the homologated this compound slideshare.netadichemistry.com. This method, while effective, requires the use of diazomethane, which is both toxic and explosive.

Novel Synthetic Methodologies and Green Chemistry Paradigms

Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally benign processes.

Catalyst-Mediated Transformations

Catalytic methods offer pathways to improve yield and selectivity. A convenient synthesis of γ-resorcylic acid (2,6-dihydroxybenzoic acid), a potential precursor for this compound via Arndt-Eistert homologation, has been developed from 2,6-dihydroxyacetophenone. This process involves methylation of the ketone, followed by a hypochlorite (B82951) oxidation and subsequent demethylation with aluminum chloride, furnishing the benzoic acid in high yield rsc.org. The oxidation step is a critical catalyst-mediated transformation in this sequence.

Chemo-Enzymatic Synthesis Development

Chemo-enzymatic routes are at the forefront of green chemistry. While a direct enzymatic synthesis for this compound is not reported, a highly efficient and green method exists for its direct precursor, 2,6-dihydroxybenzoic acid (2,6-DHBA). This involves the enzymatic carboxylation of resorcinol using gaseous carbon dioxide and a 2,6-dihydroxybenzoic acid decarboxylase (2,6-DHBD) enzyme mdpi.com. This reaction is notable for its high regioselectivity and operation under mild, aqueous conditions. To overcome the unfavorable thermodynamic equilibrium of the reaction, strategies such as in-situ product removal using an adsorber resin have been successfully employed, pushing reaction yields above 80% mdpi.com.

| Substrate | Enzyme | C1 Source | Key Conditions | Product | Reported Yield |

|---|---|---|---|---|---|

| Resorcinol | 2,6-DHBD from Rhizobium sp. | Gaseous CO₂ | Aqueous triethanolamine (B1662121) (TEA) phase, 30°C, in-situ product removal | 2,6-Dihydroxybenzoic acid | >80% mdpi.com |

This enzymatically produced 2,6-DHBA can then serve as a starting material for the chemical homologation steps described previously (e.g., Arndt-Eistert synthesis) to yield this compound.

Synthesis of Structurally Related Dihydroxyphenylacetic Acid Isomers and Analogues

The synthesis of other dihydroxyphenylacetic acid isomers is well-established and provides context for the challenges associated with producing the 2,6-isomer.

2,4-Dihydroxyphenylacetic Acid: A patented method for preparing this isomer uses m-bromophenol and glyoxylic acid as starting materials. The process involves a condensation reaction, followed by reduction and a catalyst-mediated bromine hydroxylation reaction to furnish the final product.

3,4-Dihydroxyphenylacetic Acid (DOPAC): As a key metabolite of dopamine (B1211576), the synthesis of DOPAC has been explored through various routes. One notable green chemistry approach involves the one-pot bioconversion from lignin-related precursors like p-coumaric acid and ferulic acid using engineered Escherichia coli. This biosynthetic route includes steps of decarboxylation, epoxidation, isomerization, oxidation, and hydroxylation.

| Isomer | Starting Materials | Methodology | Key Features |

|---|---|---|---|

| 2,4-Dihydroxyphenylacetic acid | m-Bromophenol, Glyoxylic acid | Multi-step chemical synthesis | Involves condensation, reduction, and catalyzed hydroxylation. |

| 3,4-Dihydroxyphenylacetic acid (DOPAC) | p-Coumaric acid / Ferulic acid | One-pot biosynthesis | Utilizes engineered E. coli for a multi-step enzymatic conversion. |

| This compound | Resorcinol (proposed) | Multi-step precursor-based synthesis (proposed) | Requires initial synthesis of a precursor like 2,6-dihydroxyacetophenone followed by carbon chain extension. |

Chemical Modification and Derivatization Strategies for Enhancing Bioactivity

The bioactivity of phenolic compounds like this compound can be significantly influenced by their chemical structure. Strategic chemical modifications can lead to derivatives with improved efficacy. Key strategies include esterification and amidation to alter lipophilicity, the introduction of heterocyclic moieties to confer novel biological functions, and glycosylation to enhance solubility and stability.

Esterification and amidation of the carboxylic acid group are common strategies to enhance the bioactivity of phenolic acids. These modifications primarily increase the lipophilicity of the parent compound, which can improve its ability to cross biological membranes and interact with lipophilic environments.

Esterification

The conversion of the carboxylic acid moiety of hydroxyphenylacetic acids into an ester can lead to compounds with enhanced antioxidant and antibacterial properties. A study on various hydroxyphenylacetic acids demonstrated that novel lipophilic hydroxyalkyl esters could be synthesized in good to excellent yields (60–96%) via Fischer esterification with α,ω-diols of increasing chain length. mdpi.com In this acid-catalyzed reaction, the alcohol often serves as both the reagent and the solvent. mdpi.commasterorganicchemistry.com For instance, the reaction of hydroxyphenylacetic acids with diols in the presence of a catalytic amount of sulfuric acid at 90°C yields the corresponding hydroxyalkyl esters. mdpi.com

Another approach is the Mitsunobu reaction, which has been used to synthesize novel lipophilic diesters from hydroxybutyl esters and other hydroxyphenylacetic acids. mdpi.com These reactions are typically carried out using triphenylphosphine (B44618) (PPh3) and diisopropyl azodicarboxylate (DIAD) in a solvent like tetrahydrofuran (B95107) (THF) at room temperature. mdpi.com Research has shown that diesters bearing a catechol moiety and high lipophilicity are potent antioxidants. mdpi.comnih.gov

Table 1: Examples of Esterification Reactions of Hydroxyphenylacetic Acids

| Starting Acid | Alcohol/Diol | Catalyst/Reagents | Product Type | Yield (%) | Bioactivity Enhancement | Reference |

|---|---|---|---|---|---|---|

| Hydroxyphenylacetic acids | 1,2-Ethanediol, 1,4-Butanediol, 1,6-Hexanediol, 1,8-Octanediol | Sulfuric acid | Hydroxyalkyl esters | 60-96 | Increased antioxidant activity | mdpi.com |

| Hydroxybutyl esters of hydroxyphenylacetic acids | Hydroxyphenylacetic acids | PPh3, DIAD | Butyl diarylacetates | 40-78 | Strong antioxidant and antibacterial activity | mdpi.com |

| 4-Hydroxyphenylacetic acid | Various alcohols | Not specified | Amides and esters | Not specified | Potent inhibition of lipid peroxidation and DPPH radical scavenging | nih.gov |

Amidation

The synthesis of amides from the carboxylic acid group of hydroxyphenylacetic acids represents another avenue for creating derivatives with enhanced biological profiles. Amidation can be achieved by reacting the corresponding α-hydroxy acid with an appropriate amine. researchgate.net A study focused on the synthesis of 4-hydroxyphenylacetic acid amides reported that these derivatives exhibited potent antioxidant and neuroprotective activities. nih.gov Some of the synthesized amides showed significant inhibition of lipid peroxidation in rat brain homogenates and marked DPPH radical scavenging activities. nih.gov

Table 2: Bioactive Amide Derivatives of Hydroxyphenylacetic Acids

| Parent Acid | Amine Moiety | Bioactivity Observed | Reference |

|---|---|---|---|

| 4-Hydroxyphenylacetic acid | Various amines | Potent antioxidant and neuroprotective activities, inhibition of lipid peroxidation, DPPH radical scavenging | nih.gov |

The incorporation of heterocyclic rings into the structure of a bioactive compound can introduce new pharmacological properties or enhance existing ones. For phenylacetic acid derivatives, the carboxylic acid group is a common starting point for the synthesis of various heterocyclic systems. This modification can lead to compounds with a range of activities, including anti-inflammatory and antimicrobial effects.

Synthetic approaches often involve the conversion of the carboxylic acid into a more reactive intermediate, such as an acid chloride or an ester, which can then be reacted with appropriate reagents to form the heterocyclic ring. For example, 2-[(2,6-dichloroanilino)phenyl]acetic acid has been used as a precursor to synthesize derivatives containing 1,3,4-triazole, 1,3,4-thiadiazole, and 1,3,4-oxadiazole (B1194373) moieties. ijrrr.com The general strategy involves converting the carboxylic acid to its corresponding carbohydrazide, which then undergoes cyclization reactions with various reagents to yield the desired heterocyclic systems. ijrrr.com

Table 3: Synthesis of Heterocyclic Derivatives from Phenylacetic Acid Analogs

| Starting Material | Reagents for Heterocycle Formation | Heterocyclic Moiety Introduced | Reference |

|---|---|---|---|

| 2-[(2,6-dichloroanilino)phenyl]acetic acid | Hydrazine hydrate, then isothiocyanate compounds | 1,3,4-Triazole | ijrrr.com |

| 2-[(2,6-dichloroanilino)phenyl]acetic acid | Hydrazine hydrate, then carbon disulfide/potassium hydroxide (B78521) | 1,3,4-Thiadiazole | ijrrr.com |

| 2-[(2,6-dichloroanilino)phenyl]acetic acid | Hydrazine hydrate, then carbon disulfide/potassium hydroxide followed by iodine | 1,3,4-Oxadiazole | ijrrr.com |

| Dehydroacetic acid | Ethyl glycinate, then aromatic amines | Pyrrole | clockss.org |

| Dehydroacetic acid derivatives | Hydrazine | Pyrazole | researchgate.net |

Glycosylation, the enzymatic or chemical attachment of sugar moieties to a molecule, is a powerful strategy to modify the properties of phenolic compounds. This derivatization can significantly improve the water solubility, stability, and bioavailability of the parent compound, which often limits its therapeutic application. mdpi.comresearchgate.netpolyphenols-site.com

Enzymatic glycosylation is a particularly attractive method due to its high regio- and stereoselectivity, operating under mild, environmentally friendly conditions. researchgate.net Two main classes of enzymes are employed for this purpose: glycosyltransferases and glycosidases. researchgate.net Glycosyltransferases catalyze the transfer of a sugar moiety from an activated donor to the acceptor molecule, while glycosidases, which normally hydrolyze glycosidic bonds, can be used in reverse to synthesize glycosides under specific conditions. mdpi.comresearchgate.net

Microbial transformation is another effective method for the glycosylation of phenolic compounds, offering a cost-effective and "natural" route to produce glycosylated derivatives. mdpi.com The resulting glycosides often exhibit improved pharmacological properties. mdpi.comresearchgate.net While the bioactivity of phenolic glycosides compared to their aglycones can vary, in some cases, glycosylation has been shown to enhance specific activities. bohrium.com The modification of a phenolic compound's structure through glycosylation can influence its inhibitory activity against enzymes like α-amylase and α-glucosidase. frontiersin.org

Table 4: Strategies for Glycosylation of Phenolic Compounds

| Glycosylation Method | Key Features | Potential Benefits for this compound | Reference |

|---|---|---|---|

| Enzymatic (Glycosyltransferases) | High regio- and stereospecificity, mild reaction conditions | Improved water solubility, stability, and bioavailability | mdpi.comresearchgate.net |

| Enzymatic (Glycosidases - reverse hydrolysis) | Uses readily available enzymes | Enhanced solubility and modified bioactivity | researchgate.net |

| Microbial Transformation | Cost-effective, produces "natural" glycosides | Increased stability and potential for novel bioactivities | mdpi.com |

Natural Occurrence and Distribution in Biological Systems

The presence of this compound in the natural world appears to be predominantly linked to microbial metabolism rather than as a common constituent of plants or other higher organisms.

While the parent compound, phenylacetic acid, is a well-documented natural auxin found widely in the plant kingdom, the specific derivative this compound is not commonly reported as a natural constituent of plants. Extensive research has identified various other hydroxylated forms of phenylacetic acid in plant tissues, but the 2,6-dihydroxy isomer remains conspicuously absent from these reports. Therefore, its significance as a natural phytocompound is not established based on current scientific literature.

The most definitive identification of this compound comes from the study of microbial fermentation. Specifically, the fungus Aspergillus fumigatus has been shown to produce this compound as a metabolite when cultured in the presence of phenylacetic acid. nih.gov Research has confirmed the conversion of phenylacetic acid into this compound by Aspergillus fumigatus ATCC 28282, where it was identified as a novel dihydroxylated metabolite. nih.gov This finding underscores the role of microbial biotransformation in the generation of this particular dihydroxyphenylacetic acid isomer.

Endogenous Biosynthetic Routes and Enzymatic Pathways

The biosynthesis of this compound is understood as a multi-step enzymatic process, primarily elucidated through studies of microbial metabolism of aromatic compounds.

The primary precursor for the biosynthesis of this compound in microorganisms is phenylacetic acid. The metabolic pathway involves the sequential hydroxylation of the aromatic ring of phenylacetic acid. The initial step is the formation of 2-hydroxyphenylacetic acid, which then undergoes a second hydroxylation to yield this compound. google.comgoogle.com

The metabolic flux through this pathway is influenced by the availability of the precursor, phenylacetic acid, and the activity of the involved hydroxylating enzymes. In some microorganisms, this compound is an intermediate that can be further metabolized, affecting its accumulation in the fermentation broth.

Table 1: Key Compounds in the Biosynthesis of this compound

| Precursor/Intermediate | Product | Organism |

| Phenylacetic acid | 2-Hydroxyphenylacetic acid | Aspergillus species |

| 2-Hydroxyphenylacetic acid | This compound | Aspergillus fumigatus |

The enzymatic conversion of phenylacetic acid to this compound involves at least two separate hydroxylation steps. The first step, the conversion of phenylacetic acid to 2-hydroxyphenylacetic acid, is catalyzed by a class of enzymes known as phenylacetate (B1230308) hydroxylases. While the specific enzyme responsible for the subsequent hydroxylation at the 6-position to form this compound has not been fully characterized in the available literature, it is presumed to be another monooxygenase.

In the broader context of fungal metabolism of aromatic compounds, cytochrome P450 monooxygenases are known to play a crucial role in the hydroxylation of various substrates. It is plausible that an enzyme from this family is involved in the second hydroxylation step in Aspergillus fumigatus.

Exogenous Biotransformation and Microbial Metabolism

The formation of this compound is a clear example of exogenous biotransformation, where a microorganism metabolizes an externally supplied compound into a new substance. The most well-documented instance is the biotransformation of phenylacetic acid by the fungus Aspergillus fumigatus. nih.gov

When Aspergillus fumigatus is cultured in a medium containing phenylacetic acid, it hydroxylates the aromatic ring at the 2- and 6-positions, leading to the accumulation of this compound in the culture broth. This metabolic capability highlights the diverse enzymatic machinery present in fungi for the degradation and modification of aromatic compounds. This process is part of a broader metabolic pathway for the catabolism of phenylacetic acid in these organisms. nih.govscispace.com

Table 2: Microbial Biotransformation of Phenylacetic Acid

| Microorganism | Substrate | Key Metabolites | Product |

| Aspergillus fumigatus | Phenylacetic acid | 2-Hydroxyphenylacetic acid | This compound |

Unraveling the Metabolic Journey of this compound: A Microbial Perspective

This compound , a member of the dihydroxyphenylacetic acid family, plays a role in various biological processes, although it is less commonly studied than its isomers. This article delves into the intricate world of its biosynthesis and metabolic pathways, with a singular focus on microbial and enzymatic transformations. We will explore how microorganisms contribute to its formation and degradation, the specific enzymes involved in these processes, and how its metabolic journey compares to that of its structural isomers.

Advanced Analytical and Computational Studies of 2,6 Dihydroxyphenyl Acetic Acid

Spectroscopic and Chromatographic Characterization Techniques

Spectroscopic and chromatographic methods are fundamental to the qualitative and quantitative analysis of 2,6-DHPPA.

Predicted ¹H NMR Data for (2,6-Dihydroxyphenyl)acetic Acid: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene (B1212753) protons of the acetic acid side chain. The chemical shifts are influenced by the electron-donating hydroxyl groups and the electron-withdrawing carboxylic acid group.

Predicted ¹³C NMR Data for this compound: The carbon NMR spectrum will reveal the chemical shifts of the eight carbon atoms in the molecule, including the carboxyl carbon, the methylene carbon, and the six carbons of the phenyl ring. The symmetry of the 2,6-disubstituted ring will influence the number and multiplicity of the aromatic carbon signals.

For illustrative purposes, the following table presents experimental NMR data for the related compound 3,4-dihydroxyphenylacetic acid.

Table 1: Experimental NMR Data for 3,4-Dihydroxyphenylacetic Acid in D₂O

| Nucleus | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹H | 6.70, 6.81, 6.71, 6.80, 6.69, 6.85, 6.86, 3.38 | Multiplet |

| ¹³C | Data not readily available in this format |

Source: Human Metabolome Database. nih.gov

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and fragmentation pattern of 2,6-DHPPA, which is crucial for its identification and for studying its metabolism. The molecular formula of 2,6-DHPPA is C₈H₈O₄, with a monoisotopic mass of 168.04225873 Da. nih.gov

In a mass spectrometer, 2,6-DHPPA would be ionized, and the resulting molecular ion would undergo fragmentation. Common fragmentation patterns for carboxylic acids involve the loss of the hydroxyl group (-OH, mass loss of 17) and the carboxyl group (-COOH, mass loss of 45). libretexts.orgmiamioh.edu The specific fragmentation pattern of the phenyl ring would be influenced by the positions of the hydroxyl groups.

While a specific experimental mass spectrum for 2,6-DHPPA is not provided in the search results, the general fragmentation behavior of related phenolic acids can be inferred. For instance, the trimethylsilyl (B98337) (TMS) derivative of the related compound 2,6-dihydroxybenzoic acid shows characteristic fragments that can help in its identification in complex biological samples. nist.gov

Chromatographic techniques are essential for the separation, isolation, and quantification of 2,6-DHPPA from various matrices.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for the analysis of phenolic acids. For 2,6-DHPPA, a reversed-phase HPLC method would likely be employed, using a C18 column. The mobile phase would typically consist of an acidified aqueous solution (e.g., with acetic or formic acid) and an organic modifier like methanol (B129727) or acetonitrile. biocompare.comsielc.com The acidic mobile phase helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. biocompare.com Detection is commonly performed using a UV detector, as the phenyl ring of 2,6-DHPPA absorbs UV light.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of 2,6-DHPPA, although it often requires derivatization to increase the volatility of the compound. usherbrooke.ca A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS), which converts the acidic protons of the hydroxyl and carboxylic acid groups into trimethylsilyl ethers and esters. researchgate.net The resulting derivatized compound can then be separated on a non-polar or semi-polar capillary column and detected by a mass spectrometer. usherbrooke.ca The retention time and the mass spectrum of the derivatized 2,6-DHPPA would be used for its identification and quantification.

Table 2: General Parameters for Chromatographic Analysis of Phenolic Acids

| Technique | Stationary Phase Example | Mobile/Carrier Gas Example | Derivatization |

|---|---|---|---|

| HPLC | C18 | Water/Acetonitrile with Formic Acid | Not typically required |

| GC-MS | 5% Phenyl-95% Dimethylpolysiloxane | Helium | Required (e.g., silylation) |

Source: Various sources on chromatographic methods. sielc.comusherbrooke.ca

Chemoinformatic and Molecular Modeling Approaches

Computational methods are increasingly used to predict the biological activities and conformational properties of small molecules like 2,6-DHPPA.

Ligand-protein docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a protein target. This approach can be used to screen for potential biological targets of 2,6-DHPPA. The process involves generating a three-dimensional structure of 2,6-DHPPA and docking it into the binding sites of a library of proteins. The binding affinity is then calculated using a scoring function. While specific docking studies for 2,6-DHPPA were not found, this method has been successfully applied to similar phenolic compounds to identify potential enzyme inhibitory activities. For example, docking studies on kaempferol, another phenolic compound, have been used to investigate its interaction with urease. nih.gov

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including conformational changes and interactions with their environment. nih.gov An MD simulation of 2,6-DHPPA in an aqueous solution could reveal its preferred conformations, the flexibility of the acetic acid side chain, and its hydrogen bonding interactions with water molecules. This information is valuable for understanding its solubility, stability, and interactions with biological macromolecules. escholarship.orgmdpi.com MD simulations can also be used to refine the results of ligand-protein docking by simulating the dynamic behavior of the ligand-protein complex. mdpi.com

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are powerful computational techniques in drug discovery used to identify novel molecules that are likely to bind to a specific biological target. mdpi.com A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a target receptor.

In the context of this compound and its derivatives, pharmacophore models can be developed based on the known structure of a target enzyme or receptor. For instance, if this compound is being investigated as an inhibitor of a particular enzyme, the key interactions between the compound and the enzyme's active site would be used to define the pharmacophore. These features would likely include the hydrogen-bonding capabilities of the two hydroxyl groups and the carboxylic acid moiety, as well as the hydrophobic nature of the phenyl ring.

Once a pharmacophore model is established, it can be used to screen large databases of chemical compounds in a process called virtual screening. nih.gov This technique computationally filters vast libraries of molecules to select those that match the defined pharmacophore, thus enriching the pool of potential "hit" compounds for further experimental testing. mdpi.com The fitness of a molecule to the pharmacophore model is often evaluated using a scoring function, which ranks the compounds based on how well they spatially and chemically align with the model's features. nih.gov

For example, a hypothetical pharmacophore model for a target interacting with this compound might consist of two hydrogen bond donor features corresponding to the hydroxyl groups, a hydrogen bond acceptor feature from the carboxylic acid, and a hydrophobic feature representing the aromatic ring. A virtual screening campaign using this model would identify other molecules in a database that possess these features in a similar 3D arrangement.

Table 1: Illustrative Pharmacophore Features for this compound

| Feature Type | Location on Molecule | Potential Interaction |

| Hydrogen Bond Donor | 2-hydroxyl group | Interaction with acceptor groups on target |

| Hydrogen Bond Donor | 6-hydroxyl group | Interaction with acceptor groups on target |

| Hydrogen Bond Acceptor | Carboxylic acid oxygen | Interaction with donor groups on target |

| Aromatic Ring | Phenyl group | Pi-stacking or hydrophobic interactions |

| Negative Ionizable | Carboxylate group | Ionic interaction with positive residues |

This approach significantly reduces the time and cost associated with identifying new lead compounds compared to traditional high-throughput screening methods. nih.gov The identified hits from virtual screening would then be subjected to more detailed computational analyses, such as molecular docking, before being synthesized and tested in biological assays. nih.gov

Quantum Chemical Calculations and Reaction Mechanism Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the molecular properties and reactivity of compounds like this compound. core.ac.uk These methods allow for the detailed investigation of electronic structure, reaction mechanisms, and various physicochemical properties from first principles.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. core.ac.uk For this compound, DFT calculations can elucidate the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP). researchgate.net

The electronic structure dictates the molecule's reactivity. For example, the HOMO energy is related to the ability to donate electrons, which is crucial for antioxidant activity, while the LUMO energy relates to the ability to accept electrons. researchgate.net The MEP map reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing a guide for predicting sites of chemical reactions. researchgate.net For this compound, the hydroxyl groups and the carboxylic acid are expected to be key sites for interaction.

DFT can also be used to model reaction pathways and transition states, providing a detailed understanding of reaction mechanisms at the atomic level. diva-portal.orgresearchgate.net This is invaluable for predicting how the molecule might be metabolized or how it participates in chemical reactions. By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive energy profile for a proposed reaction can be constructed. researchgate.net

Calculation of Redox Potentials and Antioxidant Indices

The antioxidant properties of phenolic compounds like this compound are closely linked to their redox behavior. DFT calculations are a powerful tool for determining redox potentials and other antioxidant indices. nih.gov The redox potential is a measure of the thermodynamic feasibility of an oxidation-reduction process and is fundamental to understanding the antioxidant capacity of a molecule. umn.edu

Theoretical calculations of redox potentials often involve computing the Gibbs free energy change for the one-electron oxidation of the molecule. wayne.edu These calculations can be performed in the gas phase and in solution using continuum solvation models to mimic the effect of the solvent. nih.gov The calculated redox potentials can then be correlated with experimental values obtained from techniques like cyclic voltammetry.

Key antioxidant indices that can be calculated using DFT include:

Bond Dissociation Enthalpy (BDE): The energy required to break the O-H bond, indicating the ease of hydrogen atom donation to a free radical. A lower BDE suggests higher antioxidant activity via the hydrogen atom transfer (HAT) mechanism. nih.gov

Ionization Potential (IP): The energy required to remove an electron. A lower IP facilitates electron donation in the single-electron transfer (SET) mechanism. nih.gov

Proton Dissociation Enthalpy (PDE): The enthalpy change associated with proton loss.

Proton Affinity (PA): The negative of the enthalpy change for the reaction of a species with a proton. nih.gov

Electron Transfer Enthalpy (ETE): The enthalpy change for the transfer of an electron. nih.gov

Table 2: Illustrative Calculated Antioxidant Indices for a Dihydroxyphenylacetic Acid Isomer (in kcal/mol)

| Parameter | Gas Phase | Water |

| O-H BDE | 85.0 | 88.0 |

| IP | 180.5 | 140.2 |

| PDE | 330.1 | 75.3 |

| PA | 325.0 | 68.5 |

| ETE | 315.4 | 290.7 |

| Note: These are representative values for a dihydroxyphenylacetic acid isomer and are illustrative of the data generated from DFT calculations. Actual values for this compound would require specific calculations. |

These calculated indices help to elucidate the predominant mechanism of antioxidant action (e.g., HAT, SET-PT, or SPLET) in different environments. nih.gov

Prediction of Tautomeric Equilibria and Isomer Stability

This compound can exist in different isomeric and tautomeric forms. Tautomers are isomers of a compound which differ only in the position of protons and electrons. researchgate.net The relative stability of these different forms can significantly impact the compound's chemical and biological properties.

Quantum chemical calculations, particularly DFT, are highly effective in predicting the relative stabilities of tautomers and isomers. chemrxiv.org By calculating the Gibbs free energy of each form, the position of the tautomeric equilibrium can be determined. jlu.edu.cn These calculations can be performed in the gas phase and in various solvents to understand how the environment influences the equilibrium. researchgate.net For instance, polar solvents may stabilize a more polar tautomer. jlu.edu.cn

For this compound, potential tautomerism could involve the migration of a proton from one of the hydroxyl groups to the carboxylic acid group, or keto-enol tautomerism of the phenyl ring, although the latter is generally less favorable for aromatic systems. The stability of different positional isomers of dihydroxyphenylacetic acid can also be compared. For example, the relative stabilities of (2,5-dihydroxyphenyl)acetic acid, (3,4-dihydroxyphenyl)acetic acid, and this compound can be computationally assessed.

Table 3: Illustrative Relative Energies of Dihydroxyphenylacetic Acid Isomers

| Isomer | Gas Phase Relative Energy (kcal/mol) | Aqueous Phase Relative Energy (kcal/mol) |

| (2,5-Dihydroxyphenyl)acetic acid | 1.5 | 1.2 |

| (3,4-Dihydroxyphenyl)acetic acid | 0.0 (Reference) | 0.0 (Reference) |

| This compound | 2.1 | 1.8 |

| Note: These values are hypothetical and for illustrative purposes to show how relative isomer stability is reported from computational studies. |

These computational predictions are crucial for understanding which form of the molecule is likely to be present under specific conditions, which in turn is essential for interpreting experimental data and for designing applications based on the molecule's properties.

Future Research Directions and Translational Perspectives for 2,6 Dihydroxyphenyl Acetic Acid Research

Development of Novel Analogues with Enhanced Bioactivity

The foundational antioxidant activity of (2,6-Dihydroxyphenyl)acetic acid provides a strong basis for the development of novel analogues with superior biological effects. Future research will likely concentrate on strategic chemical modifications to enhance its potency, stability, and target specificity.

Key research objectives in this area include:

Structure-Activity Relationship (SAR) Studies: A primary goal will be to conduct comprehensive SAR studies. By systematically modifying the functional groups on the phenyl ring and the acetic acid side chain, researchers can determine which structural features are essential for its antioxidant capacity. For instance, altering the length of the carboxylic acid chain or adding alkyl or halogen groups to the ring could significantly impact lipophilicity and, consequently, cell membrane permeability and bioactivity.

Improving Metabolic Stability: Phenolic compounds are often subject to rapid metabolism in vivo, which can limit their therapeutic efficacy. Future synthetic strategies could focus on creating analogues that are more resistant to enzymatic degradation. This might involve introducing blocking groups at metabolically vulnerable sites to prolong the compound's half-life and enhance its bioavailability.

Enhancing Antioxidant Potency: The two hydroxyl groups are critical to the antioxidant nature of 2,6-DHPA. Research into creating analogues could explore the addition of further hydroxyl or other electron-donating groups to increase the molecule's ability to scavenge free radicals.

Below is a table outlining potential analogue strategies and their intended outcomes.

| Analogue Strategy | Chemical Modification | Desired Enhancement | Potential Research Model |

| Increased Lipophilicity | Esterification of the carboxylic acid group | Improved cell membrane penetration | In vitro cell-based antioxidant assays (e.g., DCFDA) |

| Enhanced Stability | Addition of steric hindrance groups (e.g., tert-butyl) near hydroxyls | Reduced metabolic degradation | Pharmacokinetic studies in animal models |

| Greater Potency | Introduction of a third hydroxyl group to the phenyl ring | Increased radical scavenging capacity | Chemical-based assays (e.g., DPPH, ABTS) |

Exploration of Uncharted Biological Pathways and Therapeutic Potentials

While the antioxidant activity of this compound is a known starting point, its full range of biological effects remains largely unexplored evitachem.com. Future investigations should aim to move beyond general antioxidant capabilities to identify specific molecular targets and pathways, thereby uncovering novel therapeutic applications.

Promising areas for future pathway exploration include:

Modulation of Oxidative Stress-Related Pathways: As an antioxidant, 2,6-DHPA could potentially influence key signaling pathways that respond to oxidative stress. Research should investigate its effects on the Nrf2-Keap1 pathway, a master regulator of the antioxidant response, and the NF-κB signaling pathway, which is central to inflammation.

Neuroprotective Effects: The well-studied isomer, 3,4-DHPA (DOPAC), is a metabolite of the neurotransmitter dopamine (B1211576). This suggests that dihydroxyphenylacetic acids may have roles in the central nervous system. Future studies could explore whether 2,6-DHPA can cross the blood-brain barrier and exert neuroprotective effects in models of neurodegenerative diseases like Parkinson's or Alzheimer's, where oxidative stress is a key pathological factor.

Antimicrobial Activity: Phenolic acids are known for their antimicrobial properties. Research is needed to screen 2,6-DHPA and its future analogues against a panel of pathogenic bacteria and fungi to determine its potential as an antimicrobial agent.

Application in Advanced Bioremediation and Environmental Sciences

The microbial metabolism of polyphenols is a well-established field, and related compounds like 2,6-dihydroxybenzoic acid are used in studies evaluating these processes lookchem.comchemicalbook.com. This provides a foundation for exploring the role of this compound in environmental applications.

Future research in this domain could focus on:

Biodegradation Pathways: Identifying and characterizing microorganisms capable of degrading 2,6-DHPA is a critical first step. This involves isolating bacteria or fungi from contaminated environments and studying the enzymatic pathways they use to break down the aromatic ring. Such knowledge is fundamental for developing bioremediation strategies.

Engineered Microbes for Bioremediation: Once the key degrading enzymes are identified, genetic engineering techniques could be used to enhance the metabolic capabilities of specific microorganisms. These engineered microbes could then be deployed to clean up industrial wastewater or contaminated soil where phenolic compounds are present.

Biosynthesis of Value-Added Chemicals: The microbial pathways that degrade 2,6-DHPA could be harnessed for biotechnological purposes. By understanding and manipulating these pathways, it may be possible to use 2,6-DHPA as a substrate for the microbial synthesis of other valuable chemicals, contributing to a circular bioeconomy.

Integration of Omics Technologies for Comprehensive Biological Profiling

To accelerate the understanding of this compound, the integration of high-throughput "omics" technologies is essential. These approaches can provide a holistic view of the compound's biological effects at multiple molecular levels chemicalbook.comebi.ac.uk.

Future omics-based research strategies should include:

Transcriptomics: RNA sequencing can reveal how 2,6-DHPA alters gene expression in cells. This could help identify the primary cellular pathways affected by the compound, confirming, for example, its impact on oxidative stress and inflammatory response genes.

Proteomics: By analyzing changes in the entire set of cellular proteins after treatment with 2,6-DHPA, researchers can identify specific protein targets or signaling cascades that are modulated by the compound.

The integration of these datasets will be crucial for building comprehensive models of the compound's mechanism of action and for identifying potential biomarkers of its activity ataman-chemicals.comgoogle.com.

| Omics Technology | Research Question | Potential Finding |

| Transcriptomics | Which genes are up- or down-regulated by 2,6-DHPA? | Identification of antioxidant and anti-inflammatory gene networks. |

| Proteomics | Which proteins does 2,6-DHPA interact with or modify? | Discovery of direct molecular targets and affected signaling proteins. |

| Metabolomics | How is 2,6-DHPA metabolized and what other metabolic changes does it cause? | Elucidation of its metabolic pathway and downstream effects on cell metabolism. |

Development of High-Throughput Screening (HTS) Assays for Compound Discovery

To translate the potential of this compound into practical applications, the development of high-throughput screening (HTS) assays is a critical step. HTS allows for the rapid testing of large chemical libraries to identify new compounds with similar or enhanced activities, or to discover novel analogues of 2,6-DHPA itself evitachem.comgoogle.com.

Future efforts in this area should focus on:

Target-Based Assays: If specific molecular targets of 2,6-DHPA are identified (e.g., an enzyme in an oxidative stress pathway), HTS assays can be designed to screen for other molecules that bind to and modulate this target.

Antioxidant Capacity Screens: Simple, cell-free HTS assays based on chemical reactions (e.g., DPPH or ORAC) can be automated to rapidly screen libraries of 2,6-DHPA analogues to identify those with the highest intrinsic antioxidant activity. This would be a crucial first step in the analogue development process described in section 6.1.

The establishment of robust and automated HTS platforms will significantly accelerate the discovery and optimization of lead compounds based on the 2,6-DHPA scaffold.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing high-purity (2,6-Dihydroxyphenyl)acetic acid in laboratory settings?

- Methodological Answer : A modified Friedel-Crafts acylation or hydroxylation of phenylacetic acid derivatives can be employed. For example, describes the synthesis of 2,6-Dihydroxyacetophenone using sulfuric acid and controlled thermal conditions . Adapting this, researchers might use resorcinol (1,3-dihydroxybenzene) as a starting material, followed by acetylation and oxidation to introduce the acetic acid moiety. Purification via recrystallization or column chromatography (as in ) is critical to achieve >95% purity .

Q. How can capillary electrophoresis (CE) be optimized to quantify this compound in biological samples?

- Methodological Answer : As demonstrated in for analogous phenolic acids, CE with UV detection (e.g., at 280 nm) using a borate buffer (pH 9.2) and sodium dodecyl sulfate (SDS) as a micellar additive enhances resolution . Validate the method via spike-recovery experiments in matrices like plasma or fermented extracts, ensuring limits of detection (LOD) < 1 µM.

Q. What are the key stability considerations for this compound during storage and experimental use?

- Methodological Answer : Stability is pH- and temperature-dependent. shows thermal treatments during fermentation alter phenolic acid profiles, suggesting storage at 4°C in dark, neutral-pH buffers to prevent degradation . For long-term storage, lyophilization in inert atmospheres (e.g., nitrogen) is recommended.

Advanced Research Questions

Q. How do structural isomers like 2,5- vs. 2,6-Dihydroxyphenylacetic acid differ in their biochemical interactions?

- Methodological Answer : Comparative studies using nuclear magnetic resonance (NMR) and computational docking can elucidate structural effects. For instance, notes 2,5-Dihydroxyphenylacetic acid (homogentisic acid) participates in tyrosine metabolism, while the 2,6-isomer’s activity remains less characterized . Conduct enzyme inhibition assays (e.g., with polyphenol oxidases) to evaluate isomer-specific kinetics.

Q. What computational models predict the aqueous reactivity and pKa of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can estimate pKa values by analyzing electron density around hydroxyl and carboxyl groups. Compare results with experimental potentiometric titrations. ’s NIST data resources may provide reference thermodynamic parameters for validation .

Q. How can contradictory spectroscopic data for this compound be reconciled across studies?

- Methodological Answer : Multi-technique validation is essential. For example, combine high-resolution mass spectrometry (HR-MS) with 2D NMR (COSY, HSQC) to resolve ambiguities in peak assignments. Cross-reference with databases like PubChem () to align observed signals with established spectra .

Q. What safety protocols mitigate risks when handling this compound in synthetic workflows?

- Methodological Answer : Follow and ’s guidelines: use fume hoods for synthesis steps involving volatile reagents (e.g., acetic anhydride), wear nitrile gloves, and employ chemical-resistant goggles . For spills, neutralize with sodium bicarbonate and adsorb using inert materials like vermiculite.

Methodological Tables

| Parameter | Synthetic Condition | Analytical Condition |

|---|---|---|

| Starting Material | Resorcinol (1,3-dihydroxybenzene) | Borate buffer (50 mM, pH 9.2) |

| Key Reagent | Acetic anhydride | Sodium dodecyl sulfate (SDS) |

| Purification Method | Column chromatography (SiO₂) | Capillary electrophoresis (UV) |

| Yield/Purity | 70–85% (HPLC-validated) | LOD: 0.5 µM (RSD < 5%) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.